![molecular formula C19H15N5S2 B560488 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 1601496-05-2](/img/structure/B560488.png)

3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine

説明

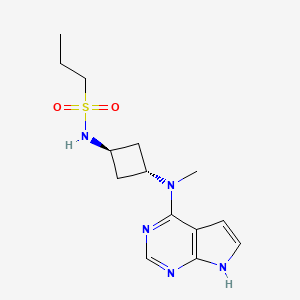

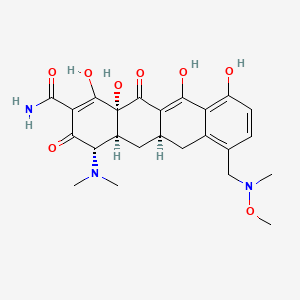

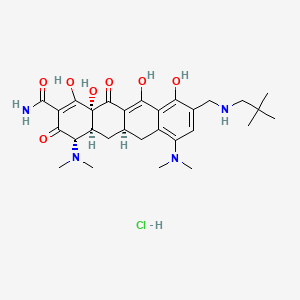

“3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine” is a chemical compound with the molecular formula C19H15N5S2 . It is also known by the synonyms GSK-843, 1601496-05-2, GSK’843, and GSK843 . The compound has a molecular weight of 377.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazolyl group, a dimethylpyrazolyl group, and a thienopyridinyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 377.07688785 g/mol . The topological polar surface area is 126 Ų . The compound has a heavy atom count of 26 .科学的研究の応用

Necroptosis Inhibition

GSK-843 is known to inhibit necroptosis, a form of programmed cell death, in both human and murine cells. It specifically targets the ATP-binding pocket of receptor-interacting protein kinase 3 (RIPK3), interacting with the hinge region to prevent cell death .

RIPK3 Kinase Activity Blockade

As a potent RIPK3 inhibitor, GSK-843 binds to the kinase domain of RIPK3 with high affinity, exhibiting an IC50 of 8.6 nM. This binding inhibits kinase activity crucial for necroptosis signaling pathways with minimal cross-reactivity .

Therapeutic Potential in Inflammatory Diseases

Due to its role in inhibiting necroptosis, GSK-843 has therapeutic potential in treating inflammatory diseases where necroptosis is implicated, such as Crohn’s disease, rheumatoid arthritis, and psoriasis .

Cancer Treatment

GSK-843 may have applications in cancer treatment by preventing the survival of cancer cells that rely on necroptosis evasion. By inhibiting RIPK3, it could potentially induce cell death in certain cancer cell lines .

Neurodegenerative Disease Research

Research suggests that necroptosis plays a role in neurodegenerative diseases like Alzheimer’s and Parkinson’s. GSK-843 could be used to study the impact of blocking necroptosis in these conditions .

Drug Combination Studies

GSK-843 can be used in combination with other drugs to study synergistic effects on cell death pathways, which could lead to new therapeutic strategies for various diseases .

作用機序

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

特性

IUPAC Name |

3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSNNJTKPIZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do inhibitors of RIPK1 and RIPK3 impact cell death and inflammation in the context of abdominal aortic aneurysm?

A1: The research paper [] focuses on identifying a novel class of dual RIP1/RIP3 inhibitors. While the specific compound you mentioned wasn't discussed, the research highlights that these inhibitors effectively impeded cell death and inflammation in mouse models of abdominal aortic aneurysm. This suggests that targeting the necroptosis pathway, potentially via RIPK1 and RIPK3 inhibition, could be a viable therapeutic approach for this condition.

Q2: What is the significance of the RHIM domain in RIPK3, and how is it related to the mechanism of action of proteasome inhibitors in inducing necroptosis?

A2: The research paper [] demonstrates that proteasome inhibitors can induce RIPK3-dependent necroptosis. This process relies on an intact RHIM domain within RIPK3, which is crucial for the interaction with other RHIM-containing proteins and subsequent formation of necrosomes. Disrupting the RHIM domain can shift the cell death pathway towards apoptosis even in the presence of proteasome inhibitors, highlighting the importance of this domain for necroptosis induction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)